molecular formula C9H9NO2 B592632 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 CAS No. 1215336-37-0

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6

Cat. No. B592632
Key on ui cas rn: 1215336-37-0
M. Wt: 169.213
InChI Key: LKLSFDWYIBUGNT-NICLLADASA-N
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Patent
US07875715B2

Procedure details

A mixture of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (3.0 g, 17 mmol) and triethyl amine (3.14 mL, 22 mmol) in dichloromethane/methanol/acetonitrile (10:1:10, 168 mL) was treated with (trimethylsilyl)diazomethane (2M solution in hexanes, 10.25 mL, 20.5 mmol). It was stirred over night at room temperature, the solvent was removed under reduced pressure and chromatography on silica gel with hexanes/acetone (1:1) gave 2.2 g (67%) of the product as a colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Name
dichloromethane methanol acetonitrile
Quantity
168 mL
Type
solvent
Reaction Step One
Quantity
10.25 mL
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1.[CH2:13](N(CC)CC)C.C[Si](C=[N+]=[N-])(C)C>ClCCl.CO.C(#N)C>[CH3:13][O:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C2CCC(NC2=C1)=O
Name
Quantity
3.14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
dichloromethane methanol acetonitrile
Quantity
168 mL
Type
solvent
Smiles
ClCCl.CO.C(C)#N
Step Two
Name
Quantity
10.25 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure and chromatography on silica gel with hexanes/acetone (1:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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